Bienvenue dans la boutique en ligne BenchChem!

Erlotinib

Cerebrospinal fluid penetration Brain metastasis CNS pharmacokinetics

Erlotinib (CAS 183321-74-6) is a first-generation, orally active, reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) with demonstrated clinical activity against EGFR exon 19 deletions and L858R mutations. Unlike earlier anilinoquinazoline-based compounds, erlotinib is characterized by its specific pharmacokinetic profile, including metabolism via CYP3A4 and CYP1A2, and a well-defined, dose-dependent toxicity spectrum.

Molecular Formula C22H23N3O4
Molecular Weight 393.4 g/mol
CAS No. 183321-74-6
Cat. No. B000232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErlotinib
CAS183321-74-6
Synonyms11C erlotinib
11C-erlotinib
358,774, CP
358774, CP
CP 358,774
CP 358774
CP-358,774
CP-358774
CP358,774
CP358774
erlotinib
erlotinib HCl
erlotinib hydrochloride
HCl, Erlotinib
Hydrochloride, Erlotinib
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine
OSI 774
OSI-774
OSI774
Tarceva
Molecular FormulaC22H23N3O4
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC
InChIInChI=1S/C22H23N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25)
InChIKeyAAKJLRGGTJKAMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
SolubilityVery slightly soluble (hydrochloride salt - maximal solubility of approximately 0.4 mg/mL occurs at a pH of approximately 2)
8.91e-03 g/L

Erlotinib (CAS 183321-74-6) Procurement Guide: Evidence-Based Differentiation Among EGFR Tyrosine Kinase Inhibitors


Erlotinib (CAS 183321-74-6) is a first-generation, orally active, reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) with demonstrated clinical activity against EGFR exon 19 deletions and L858R mutations [1]. Unlike earlier anilinoquinazoline-based compounds, erlotinib is characterized by its specific pharmacokinetic profile, including metabolism via CYP3A4 and CYP1A2, and a well-defined, dose-dependent toxicity spectrum [2]. As a cornerstone of targeted therapy in EGFR-mutant non-small cell lung cancer (NSCLC), its procurement for research and clinical use requires precise understanding of its quantitative performance relative to other EGFR TKIs, including gefitinib (another first-generation TKI), afatinib (second-generation, irreversible), osimertinib (third-generation, T790M-active), and lapatinib (dual EGFR/HER2 inhibitor) [3].

Why Erlotinib is Not a Generic Substitute: Key Differentiators Driving Scientific Selection


Substitution among EGFR TKIs without quantitative justification is scientifically unsound. Despite comparable progression-free survival (PFS) in some first-line NSCLC settings with gefitinib (hazard ratio [HR] 1.00; 95% CI 0.95-1.04) [1], erlotinib exhibits markedly different pharmacokinetic properties, including a significantly higher cerebrospinal fluid (CSF) penetration rate (2.77% vs. 1.13% for gefitinib, P < 0.0001) [2], and its exposure is uniquely and profoundly impacted by patient smoking status (median steady-state trough concentrations reduced to 0.375 μg/mL at 150 mg in smokers, requiring dose escalation to 300 mg to achieve equivalent exposure) [3]. Furthermore, its resistance mutation profile differs from second- and third-generation inhibitors, with a higher propensity for T790M acquisition compared to afatinib and complete inactivity against T790M-positive disease (100-fold resistance) unlike osimertinib [4]. These quantifiable differences mandate compound-specific selection criteria for any research or clinical application.

Quantitative Evidence Guide: Head-to-Head Performance of Erlotinib vs. Key EGFR TKI Comparators


Superior CNS Penetration: Erlotinib vs. Gefitinib in NSCLC Patients with Brain Metastases

In a direct head-to-head comparison involving 15 Japanese NSCLC patients with CNS metastases and EGFR mutations, erlotinib (150 mg daily) achieved a mean cerebrospinal fluid (CSF) concentration of 28.7 ± 16.8 ng/mL and a CSF-to-plasma penetration rate of 2.77 ± 0.45%, which was significantly higher than the respective values for gefitinib (3.7 ± 1.9 ng/mL and 1.13 ± 0.36%; P = 0.0008 and < 0.0001) [1]. This near 8-fold higher absolute CSF concentration for erlotinib provides a quantitative basis for its preferential use in patients with or at high risk of CNS metastases.

Cerebrospinal fluid penetration Brain metastasis CNS pharmacokinetics

Pharmacokinetic Modulation by Smoking: Dose-Adjustment Requirement Unique to Erlotinib

A phase I study in advanced NSCLC patients who currently smoke (≥10 cigarettes/day for ≥1 year) demonstrated that the standard 150 mg erlotinib dose yields subtherapeutic exposure due to CYP1A1/1A2 induction. The median steady-state trough plasma concentration at 150 mg was 0.375 μg/mL, compared to 1.22 μg/mL at the determined maximum tolerated dose (MTD) of 300 mg in smokers [1]. Dose escalation to 300 mg in smokers resulted in exposure and toxicity profiles (rash 67%, diarrhea 50%) comparable to those observed in former/never smokers receiving 150 mg [1]. In contrast, the pharmacokinetics of gefitinib, afatinib, and osimertinib are not known to be clinically significantly impacted by smoking to this degree.

Pharmacokinetics Smoking status Dose adjustment

Rash Severity as a Predictive Biomarker: Erlotinib's Unique Correlation with Survival Outcomes

In a multicenter study of 96 erlotinib-treated patients (63 NSCLC, 33 pancreatic cancer), the severity of erlotinib-induced skin rash was significantly associated with both progression-free survival (PFS; p = 0.0042) and overall survival (OS; p = 0.017) [1]. Furthermore, the metabolic ratio of erlotinib to its primary metabolite (O-desmethyl-erlotinib), reflecting individual CYP3A4 activity, correlated with rash severity (p = 0.023) and was highly associated with PFS (p = 2.1 × 10⁻⁴) and OS (p = 5.8 × 10⁻⁵) [1]. This quantitative link between metabolism, rash, and efficacy provides an on-treatment biomarker for dose optimization, a feature not as robustly established for gefitinib or afatinib [1].

Predictive biomarker Skin rash Metabolic ratio

Efficacy in Second-Line Squamous NSCLC: Erlotinib vs. Afatinib

A large meta-analysis (8 RCTs, 82 cohort studies, 17,621 patients) found that while first-line efficacy among erlotinib, gefitinib, and afatinib was similar, a distinct difference emerged in the second-line treatment of advanced squamous cell carcinoma. Afatinib was significantly more effective than erlotinib in this specific setting [1]. This finding highlights that erlotinib's utility is best focused on first-line EGFR-mutant NSCLC and that it is not the optimal choice for second-line squamous histology, where afatinib offers a quantifiable advantage.

Squamous cell carcinoma Second-line therapy Comparative efficacy

Lack of Activity Against T790M-Mediated Resistance: Erlotinib vs. Osimertinib

In an in vitro model of acquired resistance, lung cancer PC-9R cells harboring a low allele frequency (5%) EGFR T790M mutation exhibited 100-fold higher resistance to erlotinib compared to parental T790M-negative PC-9 cells [1]. In orthotopic mouse models, osimertinib, but not erlotinib, caused tumor regression in mice bearing T790M-positive PC-9R tumors [1]. This quantitatively defines erlotinib's clinical limitation against the most common mechanism of acquired resistance to first-generation TKIs, starkly contrasting with osimertinib's potent activity.

T790M mutation Acquired resistance Third-generation TKI

Precision Application Scenarios for Erlotinib Based on Differentiating Evidence


CNS Metastasis Research Models

Given its 7.8-fold higher CSF concentration (28.7 vs. 3.7 ng/mL) and 2.45-fold higher CSF penetration rate (2.77% vs. 1.13%) compared to gefitinib [1], erlotinib is the superior first-generation EGFR TKI for establishing and evaluating preclinical models of brain metastasis or leptomeningeal disease. Its reliable CNS exposure ensures target engagement in the intracranial compartment, a critical factor often limiting the translatability of CNS efficacy studies.

Studies Incorporating Smoker-Derived Xenografts or Nicotine Exposure

Erlotinib is uniquely suited for research involving patient-derived xenografts (PDXs) from current smokers or models incorporating nicotine due to its well-characterized CYP1A1/1A2-mediated metabolism. The established dose adjustment to 300 mg in smokers to achieve equivalent exposure to non-smokers receiving 150 mg [2] provides a precise experimental framework for modeling exposure-response relationships in a clinically relevant, smoking-exposed background, a feature not applicable to gefitinib or afatinib.

Personalized Dosing and Therapeutic Drug Monitoring Investigations

The strong quantitative link between erlotinib's metabolic ratio (erlotinib/O-desmethyl-erlotinib), rash severity (p = 0.023), and survival outcomes (PFS p = 2.1 × 10⁻⁴, OS p = 5.8 × 10⁻⁵) [3] makes erlotinib an ideal candidate for studies focused on therapeutic drug monitoring (TDM) and 'dosing-to-rash' strategies. This biomarker relationship offers a robust, non-invasive pharmacodynamic endpoint for dose optimization that is less established for other EGFR TKIs.

First-Line EGFR-Mutant NSCLC (Excluding T790M-Positive Disease)

Erlotinib should be prioritized for first-line treatment studies in EGFR-mutant NSCLC, given its comparable efficacy to gefitinib (HR for PFS 1.00; 95% CI 0.95-1.04) [4] but with the added benefit of the actionable CNS penetration and rash-survival biomarker data. However, it is strictly contraindicated for any study involving confirmed or suspected T790M-mediated resistance, where it exhibits 100-fold resistance, and osimertinib should be used instead [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erlotinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.